6-Fluoro-3-methoxy-2-methylpyridine
Description
6-Fluoro-3-methoxy-2-methylpyridine (CAS: 1227581-03-4) is a substituted pyridine derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.15 g/mol . The compound features a fluorine atom at the 6-position, a methoxy group at the 3-position, and a methyl group at the 2-position of the pyridine ring. Its structural uniqueness makes it valuable in pharmaceutical and agrochemical research, particularly as a building block for synthesizing bioactive molecules. While commercial availability has been discontinued in some catalogs , its synthetic utility remains significant.
Properties
IUPAC Name |
6-fluoro-3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEWEUUINRCYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the fluorination of 3-methoxy-2-methylpyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 6-Fluoro-3-methoxy-2-methylpyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Fluoro-3-methoxy-2-methylpyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methoxy-2-methylpyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity or function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Functional Group Variations
2-Bromo-5-methoxy-3-methylpyridine
- Molecular Formula: C₇H₈BrNO
- Molecular Weight : 202.06 g/mol
- Key Differences: Replaces fluorine at position 6 with bromine at position 2.
2-Fluoro-5-methoxy-4-methylpyridine
- Molecular Formula: C₇H₈FNO
- Molecular Weight : 141.15 g/mol
- Key Differences : Fluoro and methyl groups shift to positions 2 and 4, respectively. This positional isomerism may affect electronic properties and binding affinity in drug design .
6-Chloro-2-methoxy-3-nitropyridine (CAS: 20265-35-4)
- Molecular Formula : C₆H₅ClN₂O₃
- Molecular Weight : 188.57 g/mol
- Key Differences : Substitutes fluorine with chlorine and introduces a nitro group at position 3. The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions .
6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine (CAS: 1335218-41-1)
Functional Group Replacements
6-Fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5)
- Molecular Formula : C₆H₇FN₂O
- Molecular Weight : 142.13 g/mol
- Key Differences : Replaces the 2-methyl group with an amine. The amine group introduces hydrogen-bonding capability, enhancing interactions in enzymatic systems .
6-Methoxy-4-methylpyridin-3-amine (CAS: 6635-91-2)
Structural Analogues in Catalogs and Patents
- 6-Ethyl-3-(methoxymethoxy)-2-phenylpyridine : Synthesized via nickel-catalyzed coupling, this derivative replaces the methyl group with an ethyl and introduces a phenyl ring. The phenyl group enhances π-π stacking interactions in material science applications .
- 2-Ferrocenyl-3-methoxy-6-methylpyridine : Incorporates a ferrocenyl group, enabling redox-active behavior for electrochemical sensing or catalysis .
Data Table: Key Properties of Compared Compounds
Biological Activity
Overview
6-Fluoro-3-methoxy-2-methylpyridine is a fluorinated pyridine derivative with the molecular formula CHFNO. This compound is characterized by a fluorine atom at the 6th position, a methoxy group at the 3rd position, and a methyl group at the 2nd position on the pyridine ring. Its unique structure imparts distinct biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity for molecular targets, which is crucial in drug discovery processes. The compound has been shown to alter enzyme activity, which can lead to therapeutic effects in various biological systems.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study evaluated the antibacterial efficacy of this compound against common pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an alternative treatment for bacterial infections .
- Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects that were both time and concentration-dependent. The compound showed higher toxicity at elevated concentrations, making it a candidate for further exploration in cancer therapeutics .
- Neuroprotective Mechanisms : In vitro studies indicated that this compound could mitigate oxidative stress-induced damage in neuronal cells. The mechanism appears to involve modulation of reactive oxygen species (ROS) levels, which are implicated in neurodegenerative diseases .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Fluoro-2-methylpyridine | Lacks methoxy group | Limited enzyme interaction |
| 2-Methoxy-6-methylpyridine | Lacks fluorine atom | Moderate antimicrobial activity |
| 6-Chloro-3-methoxy-2-methylpyridine | Similar structure, different halogen | Different binding affinity and selectivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
